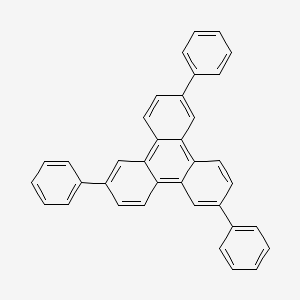

2,6,10-Triphenyltriphenylene

Description

Structure

3D Structure

Properties

CAS No. |

763122-65-2 |

|---|---|

Molecular Formula |

C36H24 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

2,6,10-triphenyltriphenylene |

InChI |

InChI=1S/C36H24/c1-4-10-25(11-5-1)28-16-19-31-34(22-28)32-20-17-29(26-12-6-2-7-13-26)24-36(32)33-21-18-30(23-35(31)33)27-14-8-3-9-15-27/h1-24H |

InChI Key |

UBVIETAHJKPWKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C4C=CC(=CC4=C5C=CC(=CC5=C3C=C2)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Electronic Structure and Photophysical Properties of 2,6,10 Triphenyltriphenylene Frameworks

Frontier Molecular Orbital Analysis in Substituted Triphenylenes

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of conjugated organic molecules. In substituted triphenylenes, the energies and spatial distributions of these orbitals can be significantly influenced by the nature and position of the substituent groups.

Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into these relationships. For instance, calculations have shown that substituting triphenylene (B110318) with electron-withdrawing groups, such as cyano (CN) groups, can lower both the HOMO and LUMO energy levels. rsc.org Lowering the symmetry of the molecule can also be as effective as attaching strongly π-electron withdrawing groups in reducing the HOMO-LUMO gap. rsc.org Computational studies have indicated that increasing the number of peripheral alkoxycarbonyl functions can lead to a reduction in both HOMO and LUMO levels without significantly affecting the HOMO-LUMO gap. acs.org

Conversely, the introduction of electron-donating groups is expected to raise the HOMO and LUMO energy levels. The HOMO-LUMO gap, which is a key parameter determining the electronic excitation energy and the color of emitted light, is therefore tunable through chemical modification. For unsubstituted triphenylene (TTP), the calculated HOMO/LUMO gap is approximately 3.8 eV. nih.govacs.org Doping with nitrogen or boron can significantly alter this gap. Nitrogen doping tends to result in a gap of 3.3 to 3.5 eV, while boron doping can drastically reduce it to a range of 1.79 to 2.15 eV. nih.govacs.org This reduction with boron is attributed to the empty pz orbital of the boron atom, which acts as an electron acceptor. acs.org

The spatial distribution of the HOMO and LUMO is also critical. In many triphenylene derivatives, both the HOMO and LUMO are primarily localized on the central triphenylene core, which facilitates efficient charge transport between stacked molecules in columnar assemblies. researchgate.net This overlap of frontier orbitals is essential for the function of these materials in organic electronic devices.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Selected Triphenylene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Triphenylene (TTP) | - | - | ~3.8 | DFT |

| Nitrogen-doped TTP | -1.00 to -1.25 | 1.00 to 1.25 | 3.3 - 3.5 | DFT |

| Boron-doped TTP | - | - | 1.79 - 2.15 | DFT |

| Triphenylene with three cyano groups | - | ~ -2.8 | - | DFT |

Note: The data presented are based on theoretical calculations and may differ from experimental values. The specific values can vary depending on the computational method and basis set used. researchgate.net

Intramolecular Charge Transfer Mechanisms in Extended π-Conjugated Systems

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules used in optoelectronics. It involves the photoinduced transfer of an electron from a donor part of the molecule to an acceptor part. rsc.org In extended π-conjugated systems based on triphenylene, ICT can be engineered by attaching electron-donating and electron-accepting moieties to the triphenylene core.

A classic example of an ICT system is a donor-π-acceptor (D-π-A) structure. nih.gov In the context of triphenylene, the triphenylene unit can act as the π-bridge or even as the donor or acceptor, depending on the attached functional groups. Upon photoexcitation, an electron is promoted from the HOMO, which is often localized on the donor and the π-bridge, to the LUMO, which is typically localized on the acceptor and the π-bridge. This spatial separation of the electron and hole constitutes the ICT state.

The efficiency and dynamics of ICT are influenced by several factors, including the electronic coupling between the donor and acceptor, the energy difference between the ground and ICT states, and the polarity of the surrounding medium. acs.org In some systems, a twisted intramolecular charge transfer (TICT) state can be formed, where the donor and acceptor moieties rotate with respect to each other in the excited state. nih.govnih.gov This twisting leads to a more complete charge separation and often results in a large Stokes shift and solvent-dependent fluorescence. nih.gov

For instance, in donor-acceptor systems where a triphenylene donor is covalently linked to a perylene (B46583) diimide (PDI) acceptor, efficient photoinduced charge transfer occurs, leading to the quenching of fluorescence from both the donor and acceptor. acs.org The rate of this charge transfer is sensitive to the solvent polarity. acs.org The understanding and control of ICT processes are critical for designing molecules with specific photophysical properties for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Excitonic Behavior and Luminescence Characteristics

Upon absorption of light, an electron is promoted to a higher energy level, creating an electron-hole pair that is bound by Coulombic attraction. This bound pair is known as an exciton (B1674681). polymer.cn The behavior of these excitons, including their formation, migration, and recombination, dictates the luminescence properties of the material.

In triphenylene-based materials, the nature of the excitons can be influenced by the molecular packing in the solid state. In crystalline or liquid crystalline phases where triphenylene molecules form ordered columnar structures, excitons can be delocalized over several molecules, forming exciton bands. researchgate.net The recombination of these excitons can be either radiative (resulting in luminescence) or non-radiative.

The luminescence characteristics, such as the emission color and quantum yield, are determined by the energy of the exciton and the relative rates of radiative and non-radiative decay. For 2,6,10-triphenyltriphenylene and its derivatives, the emission color can be tuned by modifying the chemical structure, which in turn alters the HOMO-LUMO gap and the exciton energy. For example, extending the π-conjugation or introducing specific substituents can shift the emission from the blue to the green or even red region of the spectrum. rsc.org

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the luminescence efficiency. High quantum yields are desirable for applications in OLEDs. In triphenylene-based systems, the quantum yield can be affected by factors such as molecular rigidity, aggregation, and the presence of heavy atoms. Aggregation can often lead to fluorescence quenching due to intermolecular interactions, a phenomenon known as aggregation-caused quenching (ACQ). However, some triphenylene derivatives are designed to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state.

Electronic Band Structure Investigation in Triphenylene-Based Materials

In the solid state, particularly in crystalline materials, the discrete molecular orbitals of individual molecules interact and broaden into continuous energy bands. The electronic band structure describes the relationship between the energy and momentum of electrons in these bands. The key features of the band structure are the valence band, formed from the HOMOs, and the conduction band, formed from the LUMOs. The energy difference between the top of the valence band and the bottom of the conduction band is the electronic band gap. nih.govarxiv.org

For triphenylene-based materials, the electronic band structure is highly dependent on the intermolecular interactions and the degree of structural order. researchgate.net In the ordered columnar stacks characteristic of many triphenylene derivatives, the significant π-π overlap along the column axis leads to the formation of one-dimensional bands. researchgate.net This one-dimensional electronic structure is responsible for the charge transport properties of these materials, which are often highly anisotropic, with much higher charge carrier mobility along the columns than perpendicular to them. researchgate.net

The band gap of triphenylene-based materials can be determined experimentally using techniques such as ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES), or optically via diffuse reflectance spectroscopy. rsc.orgacs.org Theoretical calculations, such as those based on DFT, can also provide valuable insights into the band structure. researchgate.net For example, studies on triphenylene-TCNQ co-crystals have shown that the band gap can be tuned by modifying the acceptor molecule. rsc.org The ability to engineer the band structure is crucial for tailoring the electronic properties of these materials for specific applications in organic electronics.

Charge Transport Phenomena in 2,6,10 Triphenyltriphenylene Architectures

Mechanisms of Charge Carrier Mobility in Columnar Stacks of Triphenylene (B110318) Units

Charge transport in the columnar stacks of triphenylene derivatives, including 2,6,10-triphenyltriphenylene, is predominantly understood as a 'hopping' process. researchgate.netmdpi.com In this mechanism, charge carriers, typically positive charges or "holes," are localized on individual triphenylene molecules and move between adjacent molecules through a series of discrete jumps. researchgate.netmdpi.com This process is thermally activated, meaning that the charge carriers require thermal energy to overcome the energy barriers between molecular sites. acs.org

The efficiency of this hopping transport is critically dependent on the electronic coupling, or charge transfer integral, between neighboring molecules in the stack. vu.nlaip.org This coupling is a measure of the orbital overlap between adjacent molecules and is highly sensitive to their relative orientation and distance. vu.nlaip.orgcleanenergywiki.org In triphenylene stacks, the π-orbitals of the aromatic cores overlap, creating a pathway for charge migration along the columnar axis. researchgate.net The magnitude of the charge transfer integral is influenced by factors such as the stacking distance, the twist angle between successive molecules, and any lateral displacement. vu.nlresearchgate.net

While the hopping model is widely used, some studies suggest that in highly ordered systems, a more "band-like" transport mechanism could play a role, where charge carriers are more delocalized over several molecular units. cnr.itrsc.org However, for most discotic liquid crystalline phases, which inherently possess some degree of disorder, the incoherent hopping model provides a more accurate description of charge carrier mobility. researchgate.netmdpi.com

The mobility of charge carriers in these systems has been investigated using techniques such as the pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) and time-of-flight (TOF) methods. acs.orgresearchgate.net For a triphenylene dimer, high-frequency intracolumnar mobilities approaching 0.01 cm²/V·s have been measured at elevated temperatures. acs.org

Influence of Molecular Ordering and Structural Disorder on Charge Transport Efficiency

The arrangement of molecules is a decisive factor in the charge transport efficiency of triphenylene-based materials. A high degree of molecular ordering into well-defined columnar structures is essential for efficient charge transport. aps.orgbath.ac.uk Studies have shown a significant increase in charge mobility when transitioning from a disordered, isotropic phase to an ordered columnar morphology. aps.orgbath.ac.uk In the columnar phase, the π-stacked aromatic cores provide continuous pathways for charge carriers, whereas in an isotropic phase, these pathways are disrupted. researchgate.net

However, even within the ordered columnar phases, structural disorder plays a critical role in limiting charge transport efficiency. researchgate.nettudelft.nlacs.org This disorder can manifest in several forms:

Conformational Fluctuations: Dynamic variations in the stacking distance, twist angle, and lateral sliding between adjacent molecules disrupt the optimal π-orbital overlap, thereby affecting the charge transfer integrals. tudelft.nlvu.nlaip.org

Energetic Disorder: Variations in the site energies of individual molecules, caused by differences in the local environment and molecular conformation, create an energetic landscape that charge carriers must navigate. vu.nlaps.orgbath.ac.uk This energetic disorder leads to a distribution of hopping rates and can significantly lower the macroscopic mobility. aps.orgbath.ac.uk

The presence of this static and dynamic disorder is a primary reason why experimentally measured mobilities are often lower than theoretical predictions for perfectly ordered crystals. researchgate.net The different temperature dependencies of mobilities measured by high-frequency techniques versus TOF can be attributed to the influence of this structural disorder within the columnar stacks. acs.org

| Parameter | Description | Effect on Charge Transport |

|---|---|---|

| Molecular Ordering | Degree of self-assembly into columnar structures. | Higher ordering (columnar phase) leads to significantly increased charge mobility compared to a disordered (isotropic) phase. aps.orgbath.ac.uk |

| Stacking Distance | Intermolecular distance between the planes of adjacent triphenylene cores. | Affects π-orbital overlap; optimal distances maximize electronic coupling. vu.nlaip.org |

| Twist Angle | Rotational angle between adjacent molecules along the stacking axis. | Strongly influences the charge transfer integral; an angle of ~37° has been noted in some derivatives. acs.orgnih.gov |

| Structural Defects | Disruptions in the regular columnar packing (e.g., grain boundaries, vacancies). | Act as charge traps, significantly reducing charge carrier mobility. acs.orgnih.gov |

Anisotropic Charge Conduction in Discotic Liquid Crystalline Phases

A hallmark of charge transport in discotic liquid crystalline phases is its pronounced anisotropy. nih.gov The mobility of charge carriers is significantly higher along the axis of the columnar stacks compared to the directions perpendicular to the columns. researchgate.net This is a direct consequence of the molecular self-assembly, where the overlapping π-systems create efficient one-dimensional conduction pathways. researchgate.net

In contrast, charge transport between adjacent columns (inter-columnar hopping) is a much less efficient process. The insulating aliphatic side chains that typically surround the aromatic core of triphenylene molecules create a significant energy barrier for charges to move from one column to another. acs.org This results in a large difference, often several orders of magnitude, between the charge mobility measured parallel and perpendicular to the columnar director.

This anisotropic conduction is a key property for potential electronic applications, as it allows for the directed transport of charge. tandfonline.com By controlling the alignment of the columnar structures on a substrate, it is possible to fabricate devices where the current flows preferentially in a specific direction. nih.gov Techniques such as applying electric or magnetic fields, or using surface treatments, can be employed to achieve the desired alignment of the liquid crystal domains.

Theoretical Models for Charge Transport in Triphenylene-Based Organic Semiconductors

Several theoretical models have been employed to understand and predict the charge transport properties of triphenylene-based materials. researchgate.netrsc.org These models aim to connect the molecular structure and packing to the macroscopic charge carrier mobility.

Marcus Theory: At the microscopic level, the hopping rate between two adjacent molecules is often described by Marcus theory. scispace.comwikipedia.org This theory models the charge transfer event as a non-adiabatic process, where the rate depends on two key parameters:

Charge Transfer Integral (or Electronic Coupling): As discussed previously, this term quantifies the electronic interaction between the initial and final states (the charge localized on the donor and acceptor molecules, respectively). vu.nlscispace.com

Reorganization Energy: This parameter represents the energy required to distort the geometry of the molecules and the surrounding medium when a charge moves from one molecule to another. mdpi.comscispace.com

The Marcus hopping rate (κ) can be expressed as: κ = (|J|² / ħ) * √(π / (λkBT)) * exp[-(ΔG + λ)² / (4λkBT)] where J is the charge transfer integral, λ is the reorganization energy, ΔG is the change in Gibbs free energy, kB is the Boltzmann constant, and T is the temperature. scispace.com

Tight-Binding Models: In cases of higher structural order, a tight-binding approach can be used. researchgate.netvu.nl This model considers the delocalization of the charge carrier's wavefunction over multiple molecular sites. tudelft.nl The Hamiltonian for the system includes site energies (the energy of a charge localized on a specific molecule) and charge transfer integrals between neighboring molecules. tudelft.nlvu.nl While less common for disordered liquid crystalline phases, this model provides a foundation for understanding the transition from hopping to band-like transport. researchgate.net

These theoretical frameworks, often combined with quantum-chemical calculations to determine the necessary parameters like charge transfer integrals and site energies, are crucial tools for rationalizing experimental findings and for the in-silico design of new triphenylene derivatives with improved charge transport properties. aip.orgresearchgate.netacs.org

| Model | Description | Key Parameters | Applicability |

|---|---|---|---|

| Marcus Theory | Describes the rate of a single charge hop between two molecules. wikipedia.org | Charge Transfer Integral, Reorganization Energy. scispace.com | Microscopic charge transfer events in the hopping regime. |

| Kinetic Monte Carlo (KMC) | Simulates the random walk of charge carriers through a network of sites. aps.orgbath.ac.uk | Hopping rates (from Marcus theory), Site energies, Electric field. scispace.com | Calculating macroscopic mobility in disordered systems. aps.org |

| Tight-Binding Model | Describes charge carriers in terms of wavefunctions delocalized over multiple sites. researchgate.net | Site Energies, Charge Transfer Integrals. vu.nl | More ordered systems; helps understand the transition to band-like transport. |

Supramolecular Self Assembly and Host Guest Chemistry of Triphenylene Based Systems

Formation of Discotic Liquid Crystalline Phases from Triphenylene (B110318) Derivatives

Discotic liquid crystals (DLCs) are materials where disc-shaped molecules self-assemble into ordered phases, most commonly columnar structures. mdpi.com These materials are of significant interest as organic semiconductors due to the potential for one-dimensional charge transport along the stacked aromatic cores of the columns. psu.eduresearchgate.net The triphenylene unit is one of the most extensively studied discogens due to its high symmetry and synthetic accessibility. psu.eduuea.ac.uk

The formation and stability of liquid crystalline phases are highly dependent on the nature of the substituents attached to the triphenylene core. d-nb.info Typically, flexible aliphatic side chains, such as in the well-studied 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6) , promote the formation of columnar hexagonal (ColH) mesophases. psu.eduresearchgate.net These chains act as a soluble shell, facilitating the stacking of the aromatic cores. d-nb.info

For 2,6,10-Triphenyltriphenylene , specific experimental data on its liquid crystalline behavior is not widely reported. However, the introduction of bulky, rigid substituents like phenyl groups is a known strategy in the molecular engineering of triphenylenes. psu.eduuea.ac.uk Attaching large aryl groups can sterically hinder the close face-to-face packing required for typical columnar phases. This strategy has been employed to suppress columnar assembly in favor of nematic discotic (ND) phases. uea.ac.uk In other systems, extensive aryl substitution, such as in 2,3,6,7,10,11-hexakis[3,4-bis(alkoxy)phenyl]triphenylenes , has been shown to produce highly stable columnar mesophases over broad temperature ranges. hu-berlin.de Therefore, it can be inferred that the three phenyl groups in This compound would significantly influence its self-assembly, potentially leading to unique mesophase behavior distinct from that of simple hexa-alkoxy derivatives.

| Compound | Substituents | Mesophase Type | Transition Temperature Range (°C) | Reference |

|---|---|---|---|---|

| HAT6 | Six hexyloxy chains | ColH | 70 - 100 | psu.edu |

| 2F-HAT6 | Six hexyloxy chains, two fluorine atoms | ColH | < Room Temp. to 121 | psu.edu |

| PTP9 | Six 4-nonylphenyl groups | ColH | < Room Temp. to 129 (in mixture) | psu.edu |

| Hexakis[3,4-bis(dodecyloxy)phenyl]triphenylene | Six bis(dodecyloxy)phenyl groups | Col | 47 - 101 | hu-berlin.de |

Self-Assembled Monolayers (SAMs) of Triphenylene Compounds on Substrates

The ability of triphenylene derivatives to self-organize extends to their behavior at interfaces, where they can form highly ordered self-assembled monolayers (SAMs). psu.edu These two-dimensional structures are of interest for functionalizing surfaces, with applications in nanopatterning, sensors, and molecular electronics. psu.edumdpi.com The formation of SAMs is typically achieved by depositing a solution of the compound onto a substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold. hu-berlin.denih.gov

The structure of the resulting monolayer is governed by a delicate balance of intermolecular forces (e.g., π-π stacking, van der Waals interactions) and molecule-substrate interactions. rsc.org For many triphenylene derivatives, particularly those with alkoxy side chains, scanning tunneling microscopy (STM) studies have revealed highly ordered monolayers exhibiting two-dimensional hexagonal lattices on graphite. hu-berlin.de

Control over the orientation and packing of molecules within a SAM is crucial for tailoring the surface properties. rsc.org For triphenylene systems, the molecules typically adsorb with their aromatic core lying flat on the substrate to maximize the π-surface interaction. hu-berlin.de The peripheral side chains then mediate the intermolecular spacing and ordering. The choice of solvent and solute concentration can influence the aggregation state in solution, which in turn affects the final structure deposited on the substrate. nih.gov

In the case of This compound , the bulky phenyl substituents would play a dominant role in the packing arrangement. Unlike flexible alkyl chains that can interdigitate, the rigid phenyl groups would create significant steric constraints. This could lead to a less dense packing structure compared to alkoxy-substituted triphenylenes. Studies on other systems have shown that controlling intermolecular interactions is key to determining whether molecules adopt a "face-on" (aromatic core parallel to the substrate) or "edge-on" (aromatic core perpendicular to the substrate) orientation. rsc.org The steric hindrance from the phenyl groups in This compound might favor specific orientations to minimize repulsive forces while still benefiting from attractive molecule-substrate interactions.

The substrate can play an active role in directing the self-assembly process, a phenomenon known as substrate-induced self-assembly. nih.gov The atomic lattice of the substrate can serve as a template, guiding the molecules to form commensurate structures. For instance, the hexagonal symmetry of a graphite or Au(111) surface often promotes the formation of hexagonal packing in the adsorbed molecular layer. hu-berlin.deacs.org This epitaxy is a key mechanism for achieving long-range order.

Furthermore, the interaction with the substrate can induce ordering that is not present in the bulk material. In some systems, the substrate can even induce chirality in the assemblies of prochiral molecules. acs.org While no specific studies on the substrate-induced self-assembly of This compound are available, it is plausible that its interaction with a crystalline substrate would force the molecules into a regular, long-range ordered pattern, the specifics of which would be dictated by the interplay between the phenyl-phenyl and phenyl-substrate interactions.

Host-Guest Interactions in Triphenylene-Based Molecular Receptors and Cages

Beyond self-assembly into liquid crystals and monolayers, the triphenylene scaffold is a versatile platform for constructing molecular receptors for host-guest chemistry. researchgate.netfrontiersin.org By attaching specific functional groups or building larger macrocyclic structures around the triphenylene core, chemists can create cavities capable of recognizing and binding other molecules (guests). researchgate.netresearchgate.net

The design of triphenylene-based hosts allows for the molecular recognition of a variety of guests, from neutral aromatic compounds to charged ions. researchgate.net The recognition process is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic forces. tcichemicals.comresearchgate.net

Although receptors based specifically on This compound are not prominent in the literature, related structures demonstrate the potential of this approach. For example, a triphenylene derivative featuring carboxyl groups at the 2,6,10-positions has been shown to form porous networks capable of trapping guest species. mdpi.com In a different approach, dimeric macrocycles have been synthesized by anchoring two paraphenylene-based rings onto a triphenylene core. These bismacrocycles act as hosts for fullerenes, forming stable 2:1 and 2:3 host-guest complexes with guests like C60 and C70 . researchgate.net This research highlights how the rigid triphenylene core can be used to pre-organize binding sites for selective guest encapsulation.

| Host System | Guest(s) | Key Interactions | Complex Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|---|

| Dimeric paraphenylene macrocycles on a triphenylene core | C60, C70 | π-π stacking, van der Waals | 2:1 or 2:3 | researchgate.net |

| Triphenylene-based charge-transfer complexes | Trinitrofluorenone (TNF) derivatives | Charge-transfer, H-bonding | Variable | rsc.org |

| Porous network of 2,6,10-Tricarboxydecyloxy-3,7,11-triundecyloxy triphenylene | Not specified (forms porous network) | Hydrogen bonding, van der Waals | N/A | mdpi.com |

A key feature of host-guest chemistry is the ability to modulate the physical and chemical properties of the host and/or guest upon complexation. rsc.org The encapsulation of a guest molecule within a host's cavity can significantly alter the electronic environment, leading to changes in absorption, fluorescence, or electrochemical behavior. rsc.orgacs.org This principle is the basis for creating chemical sensors and responsive materials.

In cyclophane-based systems, for instance, the binding of an aromatic guest can switch fluorescence "on" or "off" or induce circularly polarized luminescence. rsc.org Similarly, forming charge-transfer complexes, a type of host-guest interaction, between electron-donating triphenylene derivatives and electron-accepting guests is a well-established method to modify optical and electronic properties. rsc.org The formation of such a complex between a triphenylene and an acceptor like a trinitrofluorenone (TNF) derivative can induce new absorption bands and alter the phase behavior of the material. rsc.org It is conceivable that a host based on This compound could be designed to exhibit changes in its photophysical properties upon binding a suitable guest, leveraging the electronic characteristics of its extended π-system.

Chiral Supramolecular Nanostructures and their Impact on Material Performance

A key area of investigation is the impact of this induced supramolecular chirality on the mechanical and electrical properties of the resulting materials. rsc.org Discotic π-conjugated supramolecular assemblies are of particular interest for their potential in the next generation of organic semiconductors. rsc.org Research has demonstrated that the handedness and the structural order of these chiral assemblies are critical factors determining their performance.

For instance, studies on supramolecular gels formed from achiral triphenylene derivatives in the presence of a chiral source, limonene, have shown a significant difference in the properties of homochiral and heterochiral architectures. rsc.org Homochiral gels, formed using a single enantiomer of the chiral trigger, exhibit more well-ordered and uniform nanofibrous networks compared to heterochiral gels, which are formed using a racemic mixture. rsc.org This enhanced structural order in homochiral systems directly translates to superior material properties.

The mechanical strength of these gels, a critical factor for their practical application, is demonstrably improved in homochiral systems. This is attributed to the more effective packing and stronger intermolecular interactions within the well-defined, uniform nanofibers. Similarly, the electrical conductivity of these materials is enhanced in the homochiral state. The well-ordered π-stacking of the triphenylene cores in the homochiral assemblies creates more efficient pathways for charge transport along the nanofibers. rsc.org

The impact of supramolecular chirality extends to the optical properties of these materials. Triphenylene derivatives, particularly those with C3 symmetry, can be guided to self-assemble into helical aggregates that exhibit circularly polarized luminescence (CPL). researchgate.net CPL is an emission phenomenon where the light emitted has a different intensity for left- and right-handed circular polarization, a property highly sought after for applications in 3D displays, optical data storage, and spintronics. The efficiency and dissymmetry of this luminescence are directly tied to the helical structure of the supramolecular polymer. researchgate.net

Detailed research findings on the comparison between homochiral and heterochiral triphenylene-based gels are summarized below:

Table 1: Impact of Supramolecular Chirality on Gel Properties

| Property | Homochiral Gel | Heterochiral Gel | Impact of Chirality |

|---|---|---|---|

| Morphology | Well-ordered, uniform nanofibers | Less defined, entangled fibers | Enhanced structural order |

| Mechanical Strength | Higher | Lower | Improved mechanical performance rsc.org |

| Conductivity | Higher | Lower | Enhanced electrical performance rsc.org |

These findings underscore the profound impact of supramolecular chirality on the performance of materials derived from triphenylene-based systems. The ability to control the handedness and order of these nanostructures opens up possibilities for the rational design of chiral π-conjugated materials for specific applications in optoelectronics and other advanced technologies. rsc.org

Triphenylene Based Frameworks: Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs

Design and Synthesis of 2D Triphenylene-Linked MOFs and COFs

The design of triphenylene-based frameworks leverages the principles of reticular chemistry, which allows for the predetermined assembly of molecular building blocks into crystalline solids with predictable structures. rsc.orgsci-hub.box The triphenylene (B110318) core's planar geometry and three-fold symmetry make it an ideal candidate for forming two-dimensional (2D) layered structures resembling honeycomb or graphitic sheets. csic.esrsc.org

In these architectures, functionalized triphenylene derivatives, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) or 2,3,6,7,10,11-hexaiminotriphenylene (HITP), act as the organic linkers or ligands. rsc.orgdartmouth.edu In MOFs, these organic linkers are connected by metal ions or clusters (nodes), while in COFs, they are joined by strong covalent bonds with other organic units. rsc.orgsci-hub.box The resulting 2D sheets are held together in the third dimension by non-covalent π-π stacking interactions between the aromatic triphenylene cores, creating ordered, porous materials. rsc.orgmit.edupolyu.edu.hk

Several synthetic methodologies are employed to produce these frameworks, each offering control over the material's final properties, such as crystallinity, morphology, and orientation. tdx.cat

Common Synthesis Techniques for Triphenylene-Based Frameworks:

| Synthesis Method | Description | Key Advantages |

|---|---|---|

| Solvothermal/Hydrothermal | The reaction is carried out in a sealed vessel at elevated temperatures and pressures using a solvent. | Promotes high crystallinity and allows for the formation of stable framework structures. mdpi.com |

| Microwave-Assisted | Microwave irradiation is used to rapidly heat the reaction mixture. | Significantly reduces reaction times from days to minutes and can improve yields. rsc.orgnih.gov |

| Interfacial Synthesis | The framework is formed at the interface of two immiscible liquids or at an air/liquid interface. | Allows for the growth of thin films and nanosheets with controlled orientation. researchgate.net |

| Mechanochemical | Building blocks are combined by grinding, often in a ball mill, with minimal or no solvent. | An environmentally friendly approach that can produce crystalline materials efficiently. rsc.org |

The choice of synthesis technique has a profound impact on the material's properties and its performance in functional devices. ethz.ch

Conductive Properties and Through-Plane Conduction Mechanisms in Framework Materials

A key feature of many triphenylene-based MOFs and COFs is their intrinsic electrical conductivity, a property not common in most porous frameworks. icn2.catnih.gov This conductivity arises from the effective delocalization of electrons through the ordered structure, which occurs via two primary mechanisms: in-plane and out-of-plane conduction. ethz.ch

In-plane Conduction: This refers to charge transport within the 2D conjugated sheets of the framework. csic.es In triphenylene-based MOFs, this pathway is facilitated by π-d conjugation, an efficient overlap between the d-orbitals of the metal nodes and the extended π-system of the triphenylene ligands. nih.govacs.org This delocalization allows charge carriers to move freely across the plane, leading to high conductivity within the individual layers. csic.esacs.org

Out-of-plane (Through-Space) Conduction: This mechanism describes charge transport between the stacked 2D layers. nih.govacs.org It relies on the close π-π stacking of the triphenylene cores, which allows electrons to "hop" from one layer to the next. nih.gov The efficiency of this pathway is highly dependent on the stacking distance and arrangement of the layers.

Conductivity Data for a Representative Triphenylene-Based MOF

| Material | Conduction Direction | Conductivity (S/cm) | Conduction Mechanism |

|---|---|---|---|

| Ni₉(HHTP)₄ | In-plane | 0.4 | π-d conjugation within 2D layers csic.es |

| Ni₉(HHTP)₄ | Out-of-plane | 1 x 10⁻⁴ | π-π stacking between layers csic.es |

Pore Engineering and Functionalization for Tunable Framework Properties

Pore engineering involves the precise modification of the size, shape, and chemical environment of the pores within a framework to tailor it for specific applications. rsc.org The tunable nature of triphenylene-based MOFs and COFs makes them ideal platforms for such modifications. rsc.org Strategies for functionalization can be broadly categorized as pre-synthetic or post-synthetic.

Catalytic Applications of Triphenylene Derived Systems

Triphenylene-Based N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

The development of N-heterocyclic carbene (NHC) ligands has had a profound impact on transition metal catalysis. These ligands are known for their strong σ-donating properties and the steric bulk provided by their substituents, which can stabilize metal centers and enhance catalytic activity. tcichemicals.comnih.gov A novel class of these ligands incorporates a triphenylene (B110318) core, creating a rigid, planar, and highly π-delocalized system. researchgate.net These triphenylene-based tris(NHC) ligands often exhibit a D3h symmetry and have been coordinated with various transition metals, including palladium and gold. researchgate.net

Research has indicated that the catalytic performance of these triphenylene-derived NHC complexes can surpass that of their related monometallic counterparts. researchgate.net This enhancement is often attributed to π-stacking interactions between the triphenylene core of the catalyst and aromatic substrates, which can influence the efficiency of the catalytic process. researchgate.net However, specific studies detailing the synthesis and catalytic application of NHC ligands derived from 2,6,10-Triphenyltriphenylene are not present in the currently available scientific literature. The focus has remained on the broader triphenylene scaffold.

C-H Functionalization and Regioselective C-C Bond Activation Mediated by Triphenylene Catalysts

Direct C-H bond functionalization is a powerful strategy in organic synthesis, offering an atom-economical route to complex molecules. sigmaaldrich.com Similarly, the selective activation and cleavage of C-C bonds present unique opportunities for molecular rearrangement and the construction of novel architectures. nih.govchemrxiv.org

Studies on the regioselective catalytic cleavage of C-C bonds have been conducted on derivatives such as 1-aza- rsc.orgtriphenylene. In these systems, transition metal complexes have been used to selectively activate specific C-C bonds, followed by annulation with alkynes to create extended π-conjugated frameworks. nih.gov The regioselectivity of these reactions is a key area of investigation, with computational and experimental studies providing insights into the factors that govern which bond is preferentially cleaved. nih.govbeilstein-journals.orgpkusz.edu.cn

Despite the progress in understanding C-H and C-C bond activation in the context of the broader triphenylene family, there is a notable absence of research specifically employing This compound as a catalyst or substrate in such transformations. The influence of the three phenyl substituents on the regioselectivity and catalytic activity in C-H functionalization or C-C bond activation remains an unexplored area of research.

Mechanistic Insights into Catalytic Processes and Active Species

Understanding the reaction mechanism and identifying the active catalytic species are crucial for the rational design and optimization of new catalysts. kfupm.edu.sadtu.dkrug.nlresearchgate.net For triphenylene-based catalytic systems, mechanistic studies have provided valuable insights. For example, in the case of triphenylene-based NHC catalysts, the enhanced activity has been hypothetically linked to π-stacking interactions that facilitate substrate pre-organization. researchgate.net

In the context of C-C bond activation in aza-triphenylene systems, computational studies using density functional theory (DFT) have been employed to elucidate the reaction pathways and understand the origins of regioselectivity. nih.gov These theoretical investigations complement experimental findings and help in predicting the behavior of related catalytic systems. beilstein-journals.org

For electrocatalytic MOFs, mechanistic understanding involves identifying the active sites and the reaction intermediates. Techniques such as in-situ spectroscopy and theoretical calculations are employed to probe the catalytic cycle. chemrxiv.org

Crucially, all these mechanistic investigations are based on the broader class of triphenylene derivatives. Due to the lack of experimental or theoretical studies on the catalytic applications of This compound , there are currently no mechanistic insights available for processes involving this specific compound. The nature of the active species and the detailed reaction pathways for any potential catalytic reactions mediated by this compound remain to be determined.

Sensing Applications of Triphenylene Based Materials

Chemiresistive Gas Sensing with Triphenylene-Based MOFs for Greenhouse Gases and Toxic Gases

Triphenylene-based Metal-Organic Frameworks (MOFs) have emerged as highly effective materials for chemiresistive gas sensing, demonstrating significant potential for monitoring greenhouse gases and toxic gases at room temperature. ama-science.orgmdpi.com These crystalline materials, which consist of metal nodes linked by organic ligands, offer a large surface area and high porosity, making them ideal for detecting low concentrations of gases. ama-science.orgmdpi.com The sensing mechanism of these MOFs relies on surface reactions, where the adsorption of gas molecules leads to a measurable change in the electrical resistance of the material. ama-science.orgmdpi.com

Research has shown that MOFs constructed from hexahydroxytriphenylene (HHTP) as the organic linker and various metal ions such as copper (Cu), nickel (Ni), and zinc (Zn) can effectively detect methane (B114726) (CH₄), a potent greenhouse gas. ama-science.orgmdpi.com For instance, Cu-HHTP and Ni-HHTP MOFs have demonstrated the ability to detect low levels of CH₄ at room temperature, a significant advantage over traditional metal-oxide-based sensors that often require high operating temperatures. ama-science.orgnih.gov Similarly, Zn-HHTP MOFs have been successfully employed as active sensing materials for the detection of CH₄, with their high surface area, porosity, and crystallinity enabling effective surface reactions with methane molecules. mdpi.com The coordination of the triphenylene (B110318) ligand with the metal ions is believed to enhance the sensor's affinity for CH₄. mdpi.com

Beyond greenhouse gases, triphenylene-based MOFs have also shown promise in detecting toxic gases. Bimetallic MOFs, such as those containing both copper and nickel, have been investigated for their gas sensing capabilities. nih.gov The ratio of the metal ions within the MOF has been found to directly influence the material's sensitivity and selectivity towards different gases. nih.gov For example, a Cu-Ni catecholate-based MOF with a specific metal ratio was found to be selective towards hydrogen (H₂) gas, while another ratio was selective towards nitrogen dioxide (NO₂). nih.gov This tunability of the metal content provides a pathway to design highly selective chemiresistive sensors for a variety of toxic gases. nih.gov Furthermore, functionalized textiles incorporating triphenylene-based conductive MOFs with cobalt, nickel, copper, and zinc have shown significant capabilities for sensing and adsorbing sulfur dioxide (SO₂). dartmouth.edu

Table 1: Performance of Triphenylene-Based MOFs in Gas Sensing

| MOF Material | Target Gas | Key Findings |

| Cu-HHTP, Ni-HHTP | Methane (CH₄) | Capable of detecting low levels of CH₄ at room temperature. ama-science.org |

| Zn-HHTP | Methane (CH₄) | Effective for CH₄ detection at room temperature due to high surface area and porosity. mdpi.com |

| Bimetallic Cu-Ni Catecholate | Hydrogen (H₂), Nitrogen Dioxide (NO₂) | Selectivity is dependent on the ratio of metal ions. nih.gov |

| Co, Ni, Cu, and Zn-based MOFs on textiles | Sulfur Dioxide (SO₂) | Demonstrates dual functionality for both sensing and capture. dartmouth.edu |

Electrochemical Sensing Platforms for Specific Analytes in Aqueous Media

Triphenylene-based materials are also being explored for the development of electrochemical sensors for the detection of specific analytes in aqueous environments. chemicalbook.comnih.gov These sensors utilize the electrochemical properties of triphenylene derivatives to facilitate the detection of target molecules through processes like oxidation or reduction. chemicalbook.comnih.gov

A notable application is the use of conductive MOFs based on hexahydroxytriphenylene (HHTP) for the electrochemical detection of nitric oxide (NO) in aqueous solutions. chemicalbook.comnih.gov Thin-film working electrodes made from HHTP-based MOFs with first-row transition metal nodes (such as Co, Ni, Cu, and Zn) have been shown to promote the oxidation of NO. chemicalbook.comnih.gov Specifically, Cu- and Ni-linked MOF analogs demonstrated a significant enhancement in the signal for detecting micromolar concentrations of NO compared to a standard glassy carbon electrode. chemicalbook.comnih.gov In contrast, the cobalt-based MOF exhibited intrinsic redox activity that interfered with NO sensing. chemicalbook.comnih.gov

To improve the stability of these electrochemical sensors, the MOFs can be combined with a conductive polymer. chemicalbook.comnih.gov This combination has been shown to reduce the decrease in signal over repeated electrochemical scans. chemicalbook.comnih.gov Stabilized Ni₃(HHTP)₂@polymer-coated electrodes have successfully detected NO at physiologically relevant concentrations, demonstrating the potential of these materials for applications in biological sensing. nih.gov

Furthermore, novel hexaazatriphenylene (HAT) derivatives have been synthesized and utilized for the selective detection of copper ions (Cu²⁺) in aqueous solutions. researchgate.netrsc.org These sensors can operate through colorimetric, chemo-fluorescence, and electrochemical methods. researchgate.netrsc.org The interaction between the HAT derivative and Cu²⁺ ions results in a distinct color change and can be quantified through cyclic voltammetry (CV) measurements. researchgate.netrsc.org These sensors have shown good linearity and a low detection limit for Cu²⁺, making them suitable for monitoring copper levels in drinking water. researchgate.netrsc.org The selectivity and sensitivity of these sensors have been further validated using screen-printed flexible and planar electrochemical sensors. researchgate.netrsc.orgresearchgate.net

Table 2: Electrochemical

| Sensing Material | Analyte | Detection Method | Key Performance Metrics |

| HHTP-based MOFs (M = Ni, Cu) | Nitric Oxide (NO) | Voltammetry, Amperometry | 5- to 7-fold signal enhancement over glassy carbon electrode. chemicalbook.comnih.gov |

| Stabilized Ni₃(HHTP)₂@polymer | Nitric Oxide (NO) | Amperometry | Limit of Detection (LOD) = 9.0 ± 4.8 nM. nih.gov |

| Hexaazatriphenylene (HAT) derivative (NQH) | Copper (Cu²⁺) | Colorimetry, Chemo-fluorescence, Cyclic Voltammetry (CV) | CV LOD = 0.78 μM. researchgate.netrsc.org |

| HNQP drop-casted on electrochemical sensor | Copper (Cu²⁺) | Differential Pulse Voltammetry (DPV) | LOD = 142 nM, LOQ = 430 nM. researchgate.net |

Molecular Recognition and Signal Transduction in Sensor Architectures

The efficacy of triphenylene-based sensors is fundamentally rooted in the principles of molecular recognition and signal transduction. uvm.edunih.gov Molecular recognition refers to the specific binding of a host molecule (the sensor) to a guest molecule (the analyte), while signal transduction is the process by which this binding event is converted into a measurable signal. uvm.edunih.govnsf.gov

Triphenylene derivatives can be designed to act as versatile molecular receptors. uvm.eduresearchgate.net Two primary structural approaches are employed to transform a simple triphenylene unit into a host for specific analytes: creating cavitand-like structures or designing multivalent receptors. uvm.eduresearchgate.net These tailored receptors can exhibit high affinity and selectivity for neutral aromatic compounds or cations. uvm.eduresearchgate.net The interaction between the electron-rich triphenylene core and electron-deficient analytes can lead to the formation of charge-transfer complexes, which is a key mechanism in the recognition process. nih.gov

In the context of sensing, the binding of an analyte to a triphenylene-based receptor triggers a change in the physical or chemical properties of the system, which is then detected as the output signal. frontiersin.org For instance, in fluorescent chemosensors, the binding event can alter the fluorescence properties of the triphenylene derivative, leading to a change in emission intensity or wavelength. researchgate.netrsc.org In chemiresistive sensors, the adsorption of gas molecules onto the surface of a triphenylene-based MOF alters its electrical conductivity. ama-science.orgmdpi.com

The design of the sensor architecture plays a crucial role in facilitating effective signal transduction. nsf.gov For example, the integration of triphenylene-based MOFs onto textile substrates not only provides a flexible sensing platform but also enhances the interaction with gaseous analytes. dartmouth.edu Similarly, the use of nanoparticle-templated molecular recognition platforms, where polymers are pinned to the surface of a nanoparticle, can confer specificity towards an analyte through conformational changes in the polymer upon binding. nih.gov

Strategies for Enhanced Sensitivity and Selectivity in Triphenylene-Based Sensors

Improving the sensitivity and selectivity of sensors is a primary goal in their development. arxiv.org For triphenylene-based sensors, several strategies are being pursued to achieve this.

One key approach is the functionalization of the triphenylene core. nih.gov By introducing specific functional groups, the electronic properties and binding affinity of the triphenylene molecule can be modulated to enhance its interaction with a target analyte. nih.gov For example, the incorporation of electron-donating or electron-withdrawing groups can fine-tune the recognition capabilities of the sensor. nih.gov

The integration of triphenylene-based materials with other functional materials is another effective strategy. chemicalbook.comnih.gov For instance, combining MOFs with conductive polymers can improve the stability and performance of electrochemical sensors. chemicalbook.comnih.gov Similarly, the use of nanomaterials, such as graphene or metal nanoparticles, in conjunction with triphenylene derivatives can amplify the sensor signal and lower the detection limit. mdpi.com

Finally, the development of sensor arrays, often referred to as "electronic noses," represents a sophisticated approach to enhancing selectivity. arxiv.org By using an array of sensors with varying sensitivities to different analytes, a unique response pattern can be generated for each substance, allowing for its identification even in complex mixtures. arxiv.org This approach, combined with pattern recognition algorithms, holds significant promise for the development of highly selective triphenylene-based sensing systems. arxiv.org

Advanced Characterization Techniques for Triphenylene Based Materials

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the electronic and chemical structure of 2,6,10-Triphenyltriphenylene. unizar-csic.es These methods rely on the interaction of electromagnetic radiation with the material to obtain a characteristic spectrum. unizar-csic.es

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. For triphenylene (B110318) derivatives, this technique helps in understanding their photophysical properties, such as absorption and emission, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the structural integrity of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the verification of the compound's synthesis and purity. For instance, the aromatic protons of the phenyl groups typically appear in the range of δ 7.2–8.5 ppm in the ¹H NMR spectrum.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unizar-csic.es For this compound, XPS can be used to analyze the surface chemistry and purity, which is particularly important for thin-film applications.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the valence band electronic structure and work function of materials. In the context of this compound, UPS provides valuable data on the energy levels, such as the highest occupied molecular orbital (HOMO), which is critical for designing efficient charge-transporting layers in electronic devices.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, or Electron Spin Resonance (ESR) spectroscopy, is a technique for studying materials with unpaired electrons. For this compound, EPR can be used to investigate the formation of radical ions or triplet states upon photoexcitation or doping, providing insight into its magnetic and electronic properties.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions, absorption and emission spectra. | Understanding photophysical properties for optoelectronic applications. |

| NMR Spectroscopy | Structural confirmation, chemical environment of atoms. | Verification of synthesis and purity. |

| XPS | Elemental composition and chemical state of surface atoms. unizar-csic.es | Analysis of surface chemistry and purity for thin films. |

| UPS | Valence band electronic structure, work function, HOMO level. | Determination of energy levels for electronic device design. |

| EPR Spectroscopy | Detection of unpaired electrons in radical ions or triplet states. | Investigation of magnetic and electronic properties. |

Microscopy Techniques

Microscopy techniques are essential for visualizing the morphology and surface structure of this compound at various length scales.

Scanning Tunneling Microscopy (STM): STM is a powerful technique for imaging surfaces at the atomic level. For this compound, STM can be used to study the self-assembly of molecules on conductive substrates, providing insights into their packing and orientation, which are crucial for the performance of organic electronic devices. For example, STM has been used to visualize the on-surface formation of cycloarenes from precursors like 7,10-dibromo-1,4,11-triphenyltriphenylene. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of materials with high resolution. beilstein-journals.org Unlike STM, AFM can be used on both conducting and insulating samples. For this compound, AFM is valuable for characterizing the morphology of thin films, including their roughness and grain structure, which can significantly impact device performance. High-resolution AFM with a CO-functionalized tip has been employed to image the structure of cycloarenes formed from triphenylene derivatives. researchgate.net

Polarizing Optical Microscopy (POM): POM is used to study the optical anisotropy of materials. mdpi.com For liquid crystalline materials based on triphenylene cores, POM is instrumental in identifying different liquid crystal phases (mesophases) and observing their textures. mdpi.com This information is critical for applications in displays and optical sensors.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of surface structure and molecular self-assembly. researchgate.net | Studying molecular packing and orientation on conductive substrates. researchgate.net |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography. beilstein-journals.org | Characterizing thin film morphology, roughness, and grain structure. researchgate.net |

| Polarizing Optical Microscopy (POM) | Identification of liquid crystal phases and their textures. mdpi.com | Characterizing the mesophases of triphenylene-based liquid crystals. mdpi.com |

Diffraction and Scattering Methods

Diffraction and scattering techniques are employed to investigate the crystalline structure and long-range order of this compound. csic.es

X-ray Diffraction (XRD): XRD is a primary technique for determining the crystal structure of materials. mdpi.com For this compound, single-crystal XRD can provide precise information about bond lengths, bond angles, and the packing of molecules in the solid state. Powder XRD is used to identify the crystalline phases and assess the crystallinity of bulk samples.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS): SAXS and WAXS are used to probe the structure of materials over a wide range of length scales. mdpi.com WAXS provides information about the short-range order (atomic distances), while SAXS reveals details about larger-scale structures, such as the arrangement of columnar structures in liquid crystalline phases of triphenylene derivatives. mdpi.com

Low-Energy Electron Diffraction (LEED): LEED is a surface-sensitive technique used to determine the surface structure of single-crystalline materials. For this compound grown as an ordered thin film on a single-crystal substrate, LEED can be used to characterize the surface symmetry and the quality of the epitaxial growth.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| X-ray Diffraction (XRD) | Crystal structure, bond lengths, bond angles, molecular packing. mdpi.com | Determining the precise solid-state structure. |

| Small-Angle X-ray Scattering (SAXS) | Information on larger-scale structures, such as columnar arrangements. mdpi.com | Characterizing the mesophases of triphenylene-based liquid crystals. mdpi.com |

| Wide-Angle X-ray Scattering (WAXS) | Information on short-range order (atomic distances). mdpi.com | Investigating the molecular arrangement within ordered phases. mdpi.com |

| Low-Energy Electron Diffraction (LEED) | Surface structure and symmetry of ordered thin films. | Characterizing the epitaxial growth on single-crystal substrates. |

Electrochemical Methods

Electrochemical techniques are crucial for evaluating the redox properties of this compound, which are essential for its use in electronic and energy storage applications. xmu.edu.cnnih.gov

Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to study the redox behavior of molecules. rsc.orgals-japan.com By measuring the current response to a triangular potential sweep, CV can determine the oxidation and reduction potentials of this compound. als-japan.com This information is vital for estimating the HOMO and LUMO energy levels and for assessing its stability in electrochemical devices. researchgate.net

Amperometry: Amperometry involves measuring the current at a fixed potential over time. fiveable.me This technique can be used to monitor the rate of an electrochemical reaction involving this compound, which is useful for studying reaction kinetics and for sensor applications.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, HOMO/LUMO energy levels. rsc.orgals-japan.comresearchgate.net | Assessing redox stability and electronic properties for device applications. researchgate.net |

| Amperometry | Current response at a fixed potential over time, reaction kinetics. fiveable.me | Monitoring electrochemical reactions and for sensor development. |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. iitk.ac.in

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.com For this compound and its derivatives, DSC is used to determine phase transition temperatures, such as melting points and glass transition temperatures, as well as the enthalpies of these transitions. mdpi.comresearchgate.net This is particularly important for understanding the thermal stability and processing conditions of these materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. mdpi.com This technique is used to evaluate the thermal stability and decomposition temperature of this compound. mdpi.comresearchgate.net The onset of decomposition provides a critical parameter for the maximum operating temperature of devices incorporating this material. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (melting, glass transition), enthalpies of transition. mdpi.comresearchgate.net | Determining thermal stability and processing parameters. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. mdpi.comresearchgate.net | Evaluating the maximum operating temperature for applications. researchgate.net |

Formation of Graphitic Nanostructures from Triphenylene Precursors

Role of Triphenylene (B110318) in the Formation of Larger Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org The synthesis of large and complex PAHs often relies on the use of smaller, pre-designed molecular units. Triphenylene derivatives have proven to be exceptional building blocks in this regard.

Aryne equivalents, highly reactive intermediates, have become privileged components in the synthesis of PAHs. rsc.orgresearchgate.net A notable example is the precursor to 2,6,10-triphenylenotriyne , a star-shaped trisaryne synthon built on a benzofused polyaromatic core, which is designed for the efficient synthesis of larger PAHs. rsc.orgresearchgate.net

Alternative strategies also leverage the triphenylene framework. A versatile two-step method involves a Suzuki-Miyaura cross-coupling reaction followed by a Scholl oxidation. researchgate.net This approach allows for the creation of various π-extended triptycenes, which are complex, paddlewheel-shaped molecules, demonstrating the utility of triphenylene-based compounds in constructing elaborate, three-dimensional aromatic structures. researchgate.net

| Triphenylene-Based Precursor | Synthetic Approach | Resulting PAH Structure | Reference |

|---|---|---|---|

| Precursor for 2,6,10-Triphenylenotriyne | Aryne chemistry | Extended Polycyclic Aromatic Hydrocarbons | rsc.org, researchgate.net |

| Substituted Triphenylenes | Suzuki-Miyaura cross-coupling & Scholl oxidation | π-Extended Triptycenes | researchgate.net |

Pathways to Two-Dimensional Graphene-Type Nanostructures

The journey from a single molecular precursor to a two-dimensional graphene-like structure involves a series of carefully orchestrated chemical transformations. The "bottom-up" approach, starting with rationally designed polyphenylene precursors, allows for the creation of atomically precise nanostructures. rsc.org This process typically involves polymerization of the precursors followed by a planarization step.

A compelling example is the synthesis of a nonplanar porous nanographene, C78. nih.gov The pathway begins with the precursor 2,3,6,7,10,11-hexa(naphthalen-1-yl)triphenylene . In a solution-based reaction, this molecule undergoes a highly selective oxidative cyclodehydrogenation to form a more rigid, propeller-shaped intermediate. nih.gov While this intermediate cannot be further cyclized in solution, its deposition onto a Au(111) surface enables a final, surface-assisted cyclodehydrogenation to achieve the target C78 porous nanographene. nih.gov

This highlights a crucial aspect of these synthetic pathways: the reaction environment can fundamentally alter the outcome. Reactions on a metal surface can follow different routes and lead to different products than those in solution. nih.gov The adsorption of precursors onto a surface flattens their geometry and reduces their flexibility, enabling regioselective reactions that might not otherwise be possible. nih.govacs.org Another important precursor, 7,10-dibromo-1,4,11-triphenyltriphenylene (DBTT) , demonstrates a pathway to forming cycloarenes, which are large, ring-shaped graphene-type molecules. researchgate.netresearchgate.net

| Precursor | Pathway Step 1 (Solution/Surface) | Intermediate Structure | Pathway Step 2 (Surface) | Final 2D Nanostructure | Reference |

|---|---|---|---|---|---|

| 2,3,6,7,10,11-hexa(naphthalen-1-yl)triphenylene | Solution-based oxidative cyclodehydrogenation | Propeller-shaped nanographene precursor | On-surface assisted cyclodehydrogenation | C78 Porous Nanographene | nih.gov |

| 7,10-dibromo-1,4,11-triphenyltriphenylene (DBTT) | On-surface Ullmann polymerization | Polymer chains | On-surface cyclodehydrogenation | Cycloarene (C108 Graphene Ring) | researchgate.net, researchgate.net |

Surface-Catalyzed Cyclodehydrogenation for Graphene Nanoribbon Synthesis

Surface-catalyzed cyclodehydrogenation is the critical final step in the on-surface synthesis of graphene nanoribbons (GNRs) and other nanographenes. rsc.orgnih.gov This chemical process transforms flexible polyphenylene chains into fully aromatic, planar, and rigid graphene structures. The synthesis is a multi-step process that occurs under ultrahigh vacuum conditions on a catalytically active metal surface.

The general procedure is as follows:

Deposition : A specifically designed precursor molecule, often containing halogen substituents like bromine, is deposited onto a metal surface such as Au(111) or Cu(111). rug.nlresearchgate.net Precursors like 7,10-dibromo-1,4,11-triphenyltriphenylene are designed with bromine atoms to facilitate polymerization and phenyl groups to assist the subsequent cyclodehydrogenation. researchgate.netresearchgate.net

Polymerization : The surface is heated, causing the cleavage of the carbon-halogen bonds. The resulting radical species then diffuse across the surface and react with each other in a process known as Ullmann coupling to form long, linear polymer chains. rsc.orgrug.nl

Cyclodehydrogenation : Upon further heating to higher temperatures, the catalytic activity of the metal surface facilitates intramolecular C-H bond activation and subsequent C-C bond formation. nih.govrug.nl This dehydrogenative aryl-aryl coupling planarizes the polymer chain into an atomically precise GNR. The metal surface is not merely a substrate but an active catalyst, and it has been shown that thermally generated metal adatoms can play a direct role in initiating the dehydrogenation. d-nb.info

This on-surface synthesis strategy has been successfully employed to create a variety of GNRs with controlled widths, edge structures, and even periodic pores. researchgate.netnih.gov

| Precursor | Catalytic Surface | Key Reaction Steps | Annealing Temperatures | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|

| 10,10′-dibromo-9,9′-bianthryl (DBBA) | Au(111) | 1. Ullmann Polymerization 2. Cyclodehydrogenation | ~200°C (Polymerization) ~400°C (Cyclodehydrogenation) | 7-Armchair Graphene Nanoribbon | rsc.org |

| 7,10-dibromo-1,4,11-triphenyltriphenylene (DBTT) | Au(111) | 1. Ullmann Polymerization 2. Cyclodehydrogenation | Not specified | Cycloarene C108 | researchgate.net, researchgate.net |

| 2,3,6,7,10,11-hexa(naphthalen-1-yl)triphenylene | Au(111) | On-surface assisted cyclodehydrogenation | Not specified | Porous Nanographene C78 | nih.gov |

| Tetranaphthyl-p-terphenyl | Cu(110), Cu(111), Au(111) | Regioselective cyclodehydrogenation | >400°C | Dibenzoperihexacene | nih.gov |

Emerging Research Directions and Future Perspectives for 2,6,10 Triphenyltriphenylene

Exploration of Novel Substitution Patterns for Tailored Electronic and Supramolecular Properties

The substitution pattern on the triphenylene (B110318) core is a critical determinant of its ultimate properties. While symmetrically substituted triphenylenes, particularly at the 2, 3, 6, 7, 10, and 11 positions, are well-studied for their liquid crystalline behavior, asymmetrical designs like 2,6,10-Triphenyltriphenylene open new avenues for property tuning.

Detailed Research Findings:

Research on related asymmetrically substituted triphenylenes has demonstrated that even subtle changes in the placement of substituents can lead to significant differences in mesogenic behavior and material properties. For instance, the introduction of phenyl groups at the 2, 6, and 10 positions creates a twisted conformation that can inhibit excessive π-π stacking, a feature that is often desirable to achieve high photoluminescence quantum yields in the solid state for applications in organic light-emitting diodes (OLEDs).

The electronic properties are also profoundly affected by the substitution pattern. The introduction of electron-donating or electron-withdrawing groups allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in electronic devices. For this compound, the phenyl groups act as electronically active substituents that can be further functionalized to create a library of materials with a wide range of electronic characteristics.

Future research will likely focus on the synthesis and characterization of a broader range of 2,6,10-trisubstituted triphenylene derivatives. This will involve the introduction of various functional groups onto the peripheral phenyl rings to systematically study their impact on electronic properties and self-assembly. The goal is to establish clear structure-property relationships that will guide the design of next-generation materials.

Table 1: Influence of Substitution on Triphenylene Properties

| Substitution Pattern | Key Properties | Potential Applications |

| Symmetric (e.g., Hexa-alkoxy) | High propensity for columnar liquid crystal formation. | Organic field-effect transistors, sensors. |

| Asymmetric (e.g., 2,6,10-Triphenyl) | Tunable electronic properties, controlled aggregation. | Blue emitters for OLEDs, molecular hosts. |

| Mixed Substituents | Amphiphilic character, complex phase behavior. | Supramolecular gels, responsive materials. |

Integration of Triphenylene-Based Materials in Multifunctional Devices and Systems

The unique properties of triphenylene derivatives make them attractive candidates for a variety of multifunctional devices. Their high thermal stability and well-defined electronic characteristics are particularly advantageous for applications in organic electronics.

Detailed Research Findings:

Polymers incorporating triphenylene units have been successfully utilized as blue light emitters in OLEDs. The rigid, disc-like nature of the triphenylene core, when appropriately substituted to prevent aggregation-induced quenching, leads to materials with high photoluminescence efficiency and color purity. While specific device data for this compound is not yet widely reported, its structural features suggest it could be a promising blue emitter.

Beyond OLEDs, triphenylene-based materials are being explored in other areas. Their ability to form ordered structures has led to their use in organic field-effect transistors (OFETs) and photovoltaic devices. The development of covalent organic frameworks (COFs) using triphenylene building blocks is another exciting direction, creating porous materials with potential applications in chemical sensing and catalysis.

Future work will aim to integrate this compound and its derivatives into multilayered device architectures. This will require a deep understanding of the interfacial properties and energy level alignment with other device components. The development of multifunctional materials, where, for example, the triphenylene unit provides both light-emitting and charge-transporting properties, is a key goal for simplifying device fabrication and improving performance.

Advanced Computational Design and Predictive Modeling for Material Discovery

As the complexity of molecular design increases, computational methods are becoming indispensable tools for accelerating the discovery of new materials. Density Functional Theory (DFT) and other modeling techniques can predict the electronic and structural properties of molecules before they are synthesized, saving significant time and resources.

Detailed Research Findings:

Computational studies on triphenylene derivatives have provided valuable insights into their behavior. DFT calculations have been used to predict HOMO/LUMO levels, absorption and emission spectra, and the stability of different conformations. For instance, modeling can predict the degree of twisting of the phenyl rings in this compound, which is directly related to its photophysical properties.

Quantitative Structure-Property Relationship (QSPR) models are also being developed to correlate the structural features of triphenylene derivatives with their observed properties. These models can help to identify promising new substitution patterns for specific applications. Furthermore, simulations of molecular dynamics can predict the self-assembly behavior of these molecules in different environments, guiding the design of supramolecular structures.

The future of this field lies in the development of more accurate and efficient computational models. The integration of machine learning and artificial intelligence with quantum chemical calculations will enable high-throughput screening of vast chemical spaces. This will allow researchers to identify lead candidates for synthesis and testing, dramatically accelerating the materials discovery pipeline for triphenylene-based systems.

Table 2: Computational Tools in Triphenylene Research

| Computational Method | Predicted Properties | Relevance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic spectra, molecular geometry. | Guiding synthetic targets for desired electronic properties. |

| Molecular Dynamics (MD) | Self-assembly behavior, phase transitions. | Predicting supramolecular structures and mesophase formation. |

| QSPR/Machine Learning | Correlation of structure with properties, high-throughput screening. | Accelerating the discovery of new functional materials. |

Scalability and Sustainable Synthetic Approaches for Industrial Applications

For any new material to make a real-world impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. The development of efficient synthetic routes for polycyclic aromatic hydrocarbons like this compound is therefore a critical area of research.

Detailed Research Findings:

Traditional syntheses of substituted triphenylenes can be low-yielding and require harsh reaction conditions. However, significant progress has been made in developing more efficient methods. Modern cross-coupling reactions, such as the Suzuki and Yamamoto couplings, have enabled the synthesis of a wide variety of substituted triphenylenes with greater control and in higher yields. Electrochemical methods are also being explored as a greener alternative to traditional oxidative coupling.

The concept of "green chemistry" is increasingly being applied to the synthesis of PAHs. This includes the use of less hazardous solvents, minimizing waste, and developing catalytic processes that can be run under milder conditions. The management of PAHs, which can be carcinogenic, to create valuable microporous polymers for applications like fuel desulfurization is an example of a sustainable strategy.

Future research will focus on optimizing the synthesis of this compound to make it amenable to large-scale production. This will involve the development of one-pot or flow-chemistry processes to improve efficiency and reduce costs. The use of renewable starting materials and the design of synthetic routes with high atom economy will be crucial for ensuring the long-term sustainability of these materials for industrial applications.

Q & A

What are the established synthetic protocols for preparing 2,6,10-Triphenyltriphenylene derivatives, and how do reaction conditions influence yield?

Basic Research Focus

A common method involves boron tribromide (BBr₃)-mediated demethylation in dichloromethane (DCM) at 20°C, achieving near-quantitative yields (e.g., 100% for hexahydroxytriphenylene derivatives) . Critical parameters include solvent polarity, reaction temperature, and stoichiometric control of BBr₃. For example, DCM’s low polarity minimizes side reactions, while ambient temperature prevents premature decomposition of intermediates.

Which characterization techniques are most effective for confirming the structural integrity of this compound?

Basic Research Focus